[MeAla]6-Ciclosporin

Cyclophilin binding Immunosuppression T-cell activation

[MeAla]6-Ciclosporin (6-MeAla-CsA, MeAla6-CsA) is a synthetically modified cyclic undecapeptide of the cyclosporin class, distinguished by the substitution of N-methyl-L-alanine for the native sarcosine at position 6. Unlike the parent compound Cyclosporin A (CsA), this analog uncouples cyclophilin (CyP) binding from immunosuppressive activity, a property that makes it a critical probe for dissecting calcineurin-dependent versus independent pathways and a unique starting point for non-immunosuppressive therapeutic applications.

Molecular Formula C59H105N11O12
Molecular Weight 1160.5 g/mol
CAS No. 111710-61-3
Cat. No. B047896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[MeAla]6-Ciclosporin
CAS111710-61-3
Synonyms6-MeAla-cyclosporin A
cyclosporin A, MeAla(6)-
cyclosporin A, methylalanine(6)-
MeAla-CsA
Molecular FormulaC59H105N11O12
Molecular Weight1160.5 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C59H105N11O12/c1-24-26-27-37(13)49(72)48-53(76)62-41(25-2)55(78)64(17)31-45(71)66(19)42(28-32(3)4)52(75)63-46(35(9)10)58(81)65(18)40(16)51(74)60-38(14)50(73)61-39(15)54(77)67(20)43(29-33(5)6)56(79)68(21)44(30-34(7)8)57(80)69(22)47(36(11)12)59(82)70(48)23/h24,26,32-44,46-49,72H,25,27-31H2,1-23H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/b26-24+/t37-,38+,39-,40+,41+,42+,43+,44+,46+,47+,48?,49-/m1/s1
InChIKeyGBIWPCXWDSDANU-JYFGSSRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [MeAla]6-Ciclosporin (CAS 111710-61-3) – A Non-Immunosuppressive Cyclophilin-Binding Cyclosporin Analog


[MeAla]6-Ciclosporin (6-MeAla-CsA, MeAla6-CsA) is a synthetically modified cyclic undecapeptide of the cyclosporin class, distinguished by the substitution of N-methyl-L-alanine for the native sarcosine at position 6 [1]. Unlike the parent compound Cyclosporin A (CsA), this analog uncouples cyclophilin (CyP) binding from immunosuppressive activity, a property that makes it a critical probe for dissecting calcineurin-dependent versus independent pathways and a unique starting point for non-immunosuppressive therapeutic applications [1][2].

Why [MeAla]6-Ciclosporin Cannot Be Substituted by Generic Cyclosporin Analogs in Target-Specific Applications


Generic substitution among cyclosporin analogs is precluded by the striking dissociation of pharmacological properties conferred by the 6-position modification. While Cyclosporin A (CsA) is both immunosuppressive and nephrotoxic, [MeAla]6-Ciclosporin retains potent cyclophilin binding and peptidyl-prolyl isomerase (PPIase) inhibition yet is non-immunosuppressive and lacks in vivo nephrotoxicity [1][2][3]. Conversely, other analogs such as MeBm2t1-CsA are immunosuppressive but bind CyP weakly, while MeLeu11-CsA binds CyP and reverses MDR without immunosuppression but lacks the 6-position's specific antiviral profile [1][3]. This functional divergence means that selecting the wrong analog invalidates target-specific experiments and undermines the validity of structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for [MeAla]6-Ciclosporin Against Closest Cyclosporin Analogs


Uncoupling Cyclophilin Binding from Immunosuppression: [MeAla]6-CsA vs. CsA

[MeAla]6-CsA retains approximately 50% of the cyclophilin binding potency of Cyclosporin A (CsA) but demonstrates no immunosuppressive activity in a mouse T-cell proliferation assay stimulated with ionomycin plus phorbol myristate acetate (PMA), at concentrations where CsA potently inhibits [1]. This functional uncoupling is not observed with CsA itself or with many other cyclosporin analogs that show a general correlation between binding and immunosuppression [2].

Cyclophilin binding Immunosuppression T-cell activation

In Vivo Nephrotoxicity: [MeAla]6-CsA Eliminates Renal Pathology Observed with CsA

In a systematic study of 61 cyclosporin analogs evaluating the relationship between cyclophilin binding and nephrotoxicity, [MeAla]6-CsA was found not to induce renal pathology in vivo, despite binding well to cyclophilin and being active as a PPIase inhibitor [1]. This contrasts sharply with Cyclosporin A, which produces dose-limiting nephrotoxicity at standard therapeutic doses (5–20 mg/kg/day) characterized by renal tubular damage [1][2]. The finding was significant because most analogs that bound cyclophilin strongly also showed nephrotoxicity; [MeAla]6-CsA was a notable exception [1].

Nephrotoxicity In vivo renal pathology Cyclophilin inhibition

Multidrug Resistance (MDR) Reversal: [MeAla]6-CsA vs. CsA and 11-Me-Leu-CsA in Doxorubicin-Resistant Cells

In MDR reversal assays using doxorubicin (DOX)-resistant CHRC5 Chinese hamster ovary cells, 6-Me-Ala-CsA reduced the IC50 of doxorubicin from 9 µM to 0.7 µM, representing a 12.9-fold sensitization [1]. By comparison, CsA reduced the DOX IC50 to 0.1 µM (90-fold sensitization), and 11-Me-Leu-CsA reduced it to 1.2 µM (7.5-fold sensitization) [1]. In the parental sensitive AuXB1 cell line, all three cyclosporins reduced the DOX IC50 from 0.1 µM to 0.01–0.02 µM [1]. Thus, while CsA is the most potent MDR modifier, [MeAla]6-CsA provides substantial chemosensitization without the immunosuppressive and nephrotoxic liabilities of CsA.

Multidrug resistance reversal Doxorubicin sensitization P-glycoprotein

Antiviral Activity Against Vaccinia Virus: [MeAla]6-CsA Matches CsG and CsC, Outperforms MeBm2t1-CsA and MeLeu11-CsA

In BSC-40 cells infected with vaccinia virus (VV), [MeAla]6-CsA exhibited a strong antiviral effect comparable to the potent cyclophilin-binding analogs CsC and CsG [1]. In contrast, analogs with low Cyp-binding affinity ([MeBm2t1]CsA and CsH) showed poor antiviral activity, and [MeLeu11]CsA, which lacks Cyp affinity, showed no antiviral activity [1].

Antiviral Vaccinia virus Cyclophilin-dependent viral replication

Structural Basis for Functional Uncoupling: Conformational Differences Between [MeAla]6-CsA and CsA

NMR conformational analysis revealed that while the backbone conformations of [MeAla]6-CsA and CsA are essentially identical, the sidechain orientations of residues MeBmt-1, MeLeu-9, and MeLeu-10 differ significantly [1]. In [MeAla]6-CsA, the preferred χ1 rotamers for MeLeu-9 and MeLeu-10 are +180° (T), whereas in CsA, MeLeu-10 shows a more even rotamer distribution and MeLeu-9 prefers a −60° (G−) χ1 rotamer [1]. The MeBmt-1 sidechain is also more restricted in [MeAla]6-CsA. These restricted rotamer populations may increase the stability of the NH(7)–CO(11) hydrogen bond but prevent the MeBmt-1 sidechain from adopting orientations required to elicit immunosuppressive activity, while preserving the conformation needed for cyclophilin binding [1].

NMR conformation Structure-activity relationship Rotamer distribution

Optimal Application Scenarios for [MeAla]6-Ciclosporin Based on Quantitative Differentiation Evidence


Deciphering Cyclophilin-Mediated Pathways Without Immunosuppressive Confounds

Researchers investigating cyclophilin biology in T-cells or immune-adjacent systems frequently encounter the problem that CsA simultaneously inhibits calcineurin via the CyP-CsA complex, confounding interpretation. [MeAla]6-CsA, which retains ~50% cyclophilin binding but is not immunosuppressive, allows selective interrogation of cyclophilin-dependent processes such as PPIase activity or protein trafficking without triggering calcineurin-mediated transcriptional blockade [1][2]. This is essential for studies aiming to distinguish cyclophilin's chaperone function from its role in immunosuppression.

In Vivo Chemosensitization Studies Requiring MDR Reversal Without Added Toxicity

Preclinical cancer researchers evaluating MDR reversal strategies in animal models must avoid the nephrotoxicity and immunosuppression that accompany CsA administration. [MeAla]6-CsA provides a 12.9-fold sensitization to doxorubicin in MDR cells (IC50 reduction from 9 µM to 0.7 µM), and critically, does not induce renal pathology in vivo [1][2]. This makes it the cyclosporin analog of choice for long-term or repeated-dosing tumor chemosensitization studies where maintaining renal function and immune competence is paramount.

Antiviral Probe Development Targeting Cyclophilin-Dependent Viral Replication

For virology groups screening cyclophilin inhibitors against vaccinia virus, HIV-1, or hepatitis C virus, [MeAla]6-CsA serves as a validated non-immunosuppressive positive control that demonstrates strong antiviral efficacy comparable to CsG and CsC [1][2]. Using [MeAla]6-CsA rather than CsA allows researchers to attribute antiviral effects specifically to cyclophilin engagement rather than to indirect immunosuppressive modulation of host antiviral responses.

Structural Biology and Biophysical Studies of Cyclophilin-Ligand Interactions

Structural biologists and NMR spectroscopists studying the conformational basis of cyclophilin recognition can use [MeAla]6-CsA as a unique comparative tool. The detailed NMR-derived rotamer data showing that [MeAla]6-CsA and CsA share backbone conformation but differ in MeLeu-9, MeLeu-10, and MeBmt-1 sidechain orientations provide a defined molecular system for dissecting which structural features drive cyclophilin binding versus immunosuppressive complex formation [1]. This compound is irreplaceable in SAR studies focused on separating binding from functional immunosuppression.

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